N,N-Dimethyl-1H-indazole-3-carboxamide N,N-Dimethyl-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 99055-81-9
VCID: VC3862443
InChI: InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12)
SMILES: CN(C)C(=O)C1=NNC2=CC=CC=C21
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

N,N-Dimethyl-1H-indazole-3-carboxamide

CAS No.: 99055-81-9

Cat. No.: VC3862443

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1H-indazole-3-carboxamide - 99055-81-9

Specification

CAS No. 99055-81-9
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name N,N-dimethyl-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12)
Standard InChI Key MFKAAQVRMYIPBX-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=NNC2=CC=CC=C21
Canonical SMILES CN(C)C(=O)C1=NNC2=CC=CC=C21

Introduction

Synthetic Methodologies

General Synthesis of Indazole-3-Carboxamides

The synthesis of N,N-dimethyl-1H-indazole-3-carboxamide follows established routes for indazole carboxamide derivatives, typically involving:

Step 1: Indazole-3-Carboxylic Acid Synthesis

  • Diazotization-Cyclization: Starting from o-toluidine derivatives, diazotization with NaNO₂/HCl followed by cyclization yields 1H-indazole .

  • C-3 Lithiation and Carboxylation: SEM-protected indazole undergoes lithiation at C-3 using n-BuLi, followed by CO₂ quenching to form indazole-3-carboxylic acid (yield: 60–75%) .

Step 2: Amide Coupling

  • Activation: The carboxylic acid is activated using carbodiimides (e.g., EDC·HCl) and HOBt in DMF or THF.

  • Amination: Reaction with dimethylamine (or its hydrochloride salt) in the presence of triethylamine (TEA) affords the target carboxamide .

Example Protocol

  • Indazole-3-carboxylic acid (1.0 equiv) is dissolved in dry DMF under N₂.

  • EDC·HCl (1.2 equiv), HOBt (1.1 equiv), and TEA (2.0 equiv) are added at 0°C.

  • Dimethylamine (2.0 equiv) is introduced, and the mixture is stirred at RT for 12 h.

  • Purification via column chromatography (CHCl₃/MeOH) yields N,N-dimethyl-1H-indazole-3-carboxamide (estimated yield: 65–80%) .

Physicochemical Properties

Predicted and experimental data for analogs suggest the following properties:

PropertyValue (Estimated)Source Analog
Molecular Weight202.23 g/molCalculated
Melting Point145–160°CN,N-Diethyl analog
LogP (Octanol-Water)1.8–2.2SwissADME Prediction
Solubility (Water)<1 mg/mLSimilar indazole derivatives
pKa (Amide NH)~15–17 (non-acidic)Structural analysis

The dimethyl substitution increases hydrophobicity compared to unsubstituted carboxamides, as evidenced by higher LogP values in analogs .

Applications in Drug Synthesis

N,N-Dimethyl-1H-indazole-3-carboxamide serves as an intermediate in synthesizing clinically relevant agents:

  • Lonidamine Analogs: Used in mitochondrial-targeted therapies, dimethylcarboxamide variants may improve metabolic stability .

  • Granisetron Precursors: Substituted indazole carboxamides are explored as 5-HT₃ antagonists for chemotherapy-induced nausea .

Challenges and Future Directions

  • Synthetic Optimization: Current yields (65–80%) could be improved via microwave-assisted coupling or flow chemistry .

  • Biological Screening: Prioritize in vitro assays for PARP-1, kinase, and antimicrobial targets.

  • ADMET Profiling: Assess hepatic metabolism and CYP450 interactions due to the dimethyl group’s potential for N-demethylation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator